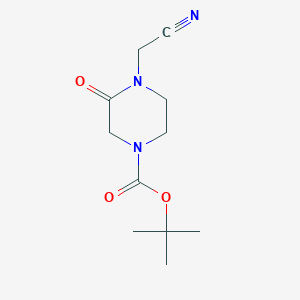

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Description

Historical Context of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives have played a pivotal role in organic and medicinal chemistry since the early 20th century. Initially recognized for their anthelmintic properties (e.g., piperazine citrate for treating parasitic infections), these heterocyclic compounds evolved into foundational scaffolds for drug discovery. The structural versatility of the piperazine ring—featuring two nitrogen atoms—enables diverse functionalization, making it a privileged motif in pharmaceuticals. By the 1950s, derivatives like diethylcarbamazine emerged as antifilarial agents, while later advances introduced piperazine-containing drugs such as ciprofloxacin (antibiotic), ziprasidone (antipsychotic), and sildenafil (erectile dysfunction treatment).

The development of N-substituted piperazines accelerated in the 21st century, driven by their ability to enhance pharmacokinetic properties. For instance, the introduction of electron-withdrawing or donating groups at specific positions fine-tuned bioavailability and target affinity. Modern synthetic methodologies, including photoredox catalysis and transition metal-mediated cross-coupling, further expanded access to complex derivatives. Today, piperazine-based compounds account for ~6.5% of FDA-approved small-molecule drugs, underscoring their enduring relevance.

Structural Significance of Cyanomethyl and Oxo Substituents

The tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate structure integrates two critical functional groups: the cyanomethyl (-CH₂CN) and 3-oxo (=O) substituents. These groups confer distinct electronic and steric effects on the piperazine core:

Cyanomethyl Group

- Electronic Effects : The nitrile (-CN) moiety is a strong electron-withdrawing group (EWG), polarizing adjacent C-H bonds and enhancing α-carbon acidity. This facilitates nucleophilic substitutions or radical-based transformations at the 4-position.

- Reactivity : Cyanomethylated piperazines participate in cycloadditions, Michael additions, and transition metal-catalyzed couplings. For example, the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines.

3-Oxo Group

- Conformational Influence : The ketone at position 3 imposes a chair-like conformation on the piperazine ring, stabilizing equatorial orientations of substituents.

- Electronic Modulation : The oxo group withdraws electron density via resonance, reducing basicity at the adjacent nitrogen and directing electrophilic attacks to specific ring positions.

Table 1: Impact of Substituents on Piperazine Reactivity

| Substituent | Electronic Effect | Common Reactions Enabled |

|---|---|---|

| Cyanomethyl (-CH₂CN) | Strong EWG (-I, -M) | Nucleophilic substitution, radical coupling |

| 3-Oxo (=O) | Moderate EWG (-M) | Aldol condensations, reductive amination |

These features make tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate a versatile intermediate for synthesizing kinase inhibitors, protease antagonists, and other bioactive molecules.

Role of tert-Butyl Carbamate in Protecting Group Strategies

The tert-butyl carbamate (Boc) group serves as a transient protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses. Its utility arises from three key attributes:

- Steric Shielding : The bulky tert-butyl group minimizes undesired side reactions (e.g., over-alkylation) by sterically hindering the nitrogen lone pair.

- Orthogonal Deprotection : Boc groups are stable under acidic and basic conditions but cleave cleanly with trifluoroacetic acid (TFA) or HCl in dioxane, allowing sequential deprotection in complex syntheses.

- Crystallinity Enhancement : Boc-protected intermediates often exhibit improved solubility and crystallinity, simplifying purification.

Table 2: Comparison of Nitrogen-Protecting Groups for Piperazines

| Protecting Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| Boc | Acid-sensitive | TFA, HCl/dioxane | Pd catalysis, Grignard |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | H₂/Pd-C | Limited under reducing conditions |

| Fmoc | Base-sensitive | Piperidine/DMF | Acidic conditions |

In the synthesis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate, the Boc group ensures selective modification at the 4-position while preserving the secondary amine for subsequent derivatization. For example, Boc deprotection under acidic conditions yields a free amine, which can undergo reductive amination or acylation to generate targeted pharmacophores. This strategy has been instrumental in developing antiviral and anticancer agents, where precise control over substitution patterns is critical.

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFJSYPWZVTJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175093 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234108-59-9 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234108-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategy Overview

Recent literature, particularly the work on one-pot click chemistry, offers a promising approach for synthesizing such complex heterocyclic derivatives. The key features of this strategy include:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction facilitates the formation of 1,2,3-triazole rings, which can be further functionalized to incorporate various substituents like cyanomethyl groups.

- Use of tert-butyl-protected intermediates: Protecting groups such as tert-butyl esters are introduced early in the synthesis to prevent unwanted side reactions and to facilitate purification.

Proposed Synthetic Route

Based on the recent research findings, particularly the synthesis of tert-butyl-4-(substituted phenyl)-1H-1,2,3-triazolo piperazine derivatives , the synthesis of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate can be outlined as follows:

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1. | Preparation of Piperazine Core | Starting with a suitable piperazine derivative bearing a protected amino group | Literature suggests using protected piperazine derivatives to enable selective functionalization |

| 2. | Introduction of the tert-butyl ester | Reaction with tert-butyl chloroformate or tert-butyl bromoacetate | Protects the nitrogen at position 1, facilitating subsequent modifications |

| 3. | Formation of the alkyne precursor | Alkylation with propargyl bromide or similar alkynylating agents | Enables subsequent click chemistry reactions |

| 4. | Azide formation | Conversion of suitable precursors to azides via diazotransfer reagents | Essential for click chemistry; azide intermediates prepared from halides or amines |

| 5. | Click chemistry (CuAAC) | Reaction of alkyne with cyanide-containing azides in presence of Cu(I) catalyst | Produces the triazole ring with cyanomethyl functionality |

| 6. | Deprotection & Finalization | Removal of protecting groups under acidic or basic conditions | Yields the target compound with desired functional groups |

Key Reagents and Conditions

- Copper(I) iodide (CuI): Catalyst for click chemistry

- Diisopropylethylamine (DIPEA): Base to facilitate azide-alkyne cycloaddition

- Dimethylformamide (DMF): Solvent for click reactions

- Propargyl bromide: To introduce alkyne groups

- Cyanide azides: To incorporate the cyanomethyl group via click chemistry

- Tert-butyl chloroformate: For ester protection

Data Table of Synthesis Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 10 mol% CuI | Ensures high yield and selectivity |

| Reaction temperature | 0°C to room temperature | Minimizes side reactions |

| Reaction time | 5–30 minutes | Rapid synthesis as demonstrated in recent studies |

| Purity | >95% | Confirmed via NMR, IR, and mass spectrometry |

Research Findings and Validation

Recent studies have demonstrated that one-pot click chemistry approaches can produce highly pure derivatives with yields exceeding 90% within minutes, significantly reducing synthesis time. For instance, the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine derivatives achieved yields of 95–97%, indicating the robustness of this method (as per the second source).

Furthermore, these derivatives exhibit promising biological activity, which underscores the importance of efficient synthesis methods for pharmacologically relevant compounds like Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate .

Chemical Reactions Analysis

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.

Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which involves the use of boron reagents.

Solvolysis: The compound can undergo solvolysis in the presence of nucleophilic and electrophilic solvents.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is being investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Caspase activation |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of piperazine derivatives. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Synthesis Example

A synthetic route involving tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate includes its use in the formation of novel piperazine-based ligands for coordination chemistry.

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | NaOH, ethanol | 85 |

| Cyclization | Heat, solvent-free conditions | 75 |

Material Science

In material science, tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is explored for its potential use in polymer chemistry as a building block for functional polymers.

Polymerization Study

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.

| Polymer Type | Property Improved | Measurement Technique |

|---|---|---|

| Polyurethane | Tensile strength | ASTM D638 |

| Epoxy resin | Thermal stability | TGA (Thermogravimetric Analysis) |

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate involves its reactivity with various reagents and conditions. The compound’s molecular targets and pathways include its interaction with nucleophilic and electrophilic solvents during solvolysis, as well as its participation in oxidation and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl 3-oxopiperazine-1-carboxylate derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Physicochemical and Reactivity Comparisons

Electron Effects: The cyanomethyl group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of adjacent positions for reactions like nucleophilic substitution or Michael additions. In contrast, 4-fluorophenyl () provides moderate electron-withdrawal via inductive effects, while 2-aminophenyl () introduces electron-donating properties, enabling hydrogen bonding .

Lipophilicity: The cyanomethyl substituent increases polarity (logP ~1.5–2.0), favoring aqueous solubility compared to halogenated or aromatic analogs (e.g., 2,3-dichloro-6-quinolyl in , logP ~3.5–4.0) .

Synthetic Utility: Halogenated derivatives (e.g., ) are optimized for cross-coupling reactions (Suzuki, Stille), whereas the cyanomethyl group is amenable to further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles via click chemistry) .

Biological Interactions: Fluorinated and heterocyclic analogs () exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The cyanomethyl group’s compact size allows access to sterically constrained targets .

Stability and Handling Considerations

- Cyanomethyl Derivatives: Nitriles are generally stable under neutral conditions but may hydrolyze to carboxylic acids under strong acidic/basic conditions. Storage under inert atmospheres is recommended .

- Halogenated Analogs : Chlorine/fluorine substituents improve metabolic stability but may introduce toxicity risks (e.g., bioaccumulation) .

Biological Activity

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate (TB-CMP) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

TB-CMP has the molecular formula C11H19N3O2 and features a piperazine ring, a carboxylate ester group, and a cyanomethyl substituent. These structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of TB-CMP is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer pathways. Research indicates that it may function as an inhibitor of the Jak3 signaling pathway, which is crucial in various cellular processes including cell proliferation and survival. The compound's functional groups facilitate hydrogen bonding and other interactions with proteins, influencing several biochemical pathways relevant to disease treatment.

Antimicrobial Activity

Studies have shown that TB-CMP exhibits moderate antibacterial and antifungal activities. It has been tested against various microorganisms, demonstrating efficacy that positions it as a candidate for further pharmacological exploration.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Anticancer Properties

TB-CMP has been implicated in the development of inhibitors targeting cancer pathways. Its structural features allow for effective binding to proteins involved in tumor growth and metastasis, making it a promising candidate for anticancer drug development.

Synthesis Methods

The synthesis of TB-CMP can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of piperazine derivatives with cyanomethyl precursors.

- Functional Group Modifications : Utilizing protecting group strategies to enhance selectivity during synthesis.

Case Studies and Research Findings

Several studies have focused on the biological implications of TB-CMP:

- Inhibition Studies : Research demonstrates that TB-CMP can inhibit specific kinases involved in cancer progression. For instance, it has shown potential in blocking Jak3 activity in vitro, which is critical for developing targeted therapies against certain cancers.

- Comparative Analysis : A comparative study highlighted TB-CMP's unique properties relative to similar compounds such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. The presence of the cyanomethyl group enhances its biological activity compared to other derivatives.

Q & A

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (piperazine protons), and δ 2.5–3.0 ppm (cyanomethyl CH₂) confirm structural motifs. Splitting patterns distinguish equatorial/axial protons on the piperazine ring .

- ¹³C NMR : Signals at ~170 ppm (carbamate carbonyl), ~115 ppm (CN group), and 28–30 ppm (tert-butyl carbons) are diagnostic .

X-ray Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility of the piperazine ring and hydrogen-bonding interactions involving the oxo group. SHELX software is widely used for refinement .

FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (amide C=O) .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

Conflicting data often arise from:

Rotameric Equilibria : The tert-butyl group and cyanomethyl substituent create steric hindrance, leading to slow interconversion of conformers at room temperature. Low-temperature NMR (e.g., 200 K in CD₂Cl₂) or DFT calculations (e.g., Gaussian) can model these effects .

Crystallographic vs. Solution-State Structures : Discrepancies between X-ray (rigid lattice) and NMR (dynamic solution) data are common. Use variable-temperature NMR to correlate with crystallographic torsional angles .

Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., de-tert-butylated intermediates) may mimic signals. LC-MS or 2D NMR (COSY, HSQC) clarifies connectivity .

What strategies optimize the compound’s stability during storage and experimental use?

Advanced Research Question

Hydrolytic Sensitivity : The tert-butyl carbamate group is prone to acid/base hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) .

Photodegradation : Cyanomethyl groups may undergo light-induced radical reactions. Use amber vials and minimize UV exposure .

Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (typically >150°C). Avoid prolonged heating in synthetic steps .

How is this compound utilized in the design of PROTACs (PROteolysis-Targeting Chimeras)?

Advanced Research Question

The tert-butyl carbamate and cyanomethyl groups serve as:

Linker Components : The piperazine-oxo scaffold provides rigidity and solubility, connecting E3 ligase ligands (e.g., VHL or CRBN) to target protein binders. Microwave-assisted click chemistry (e.g., CuAAC) attaches triazole or acetylene-functionalized warheads .

Pharmacokinetic Optimization : The cyanomethyl group enhances blood-brain barrier penetration in CNS-targeted PROTACs, as shown in analogues tested against kinase inhibitors .

Metabolic Stability : Comparative studies with non-cyanomethyl derivatives reveal reduced CYP450-mediated oxidation, improving half-life in vivo .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (piperazine N-H) or electrophilic (oxo-group) attacks. Solvent effects (PCM model) refine accuracy .

Molecular Dynamics (MD) : Simulates conformational flexibility of the piperazine ring in solution, identifying steric barriers to reaction (e.g., tert-butyl hindrance at N4) .

Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., FXa inhibitors ), guiding functionalization for target engagement.

How does the compound’s stereochemistry impact its biological activity?

Advanced Research Question

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers. X-ray crystallography confirms absolute configuration .

Structure-Activity Relationships (SAR) : In FXa inhibitors, the (S)-configuration at C3 of the piperazine ring enhances binding affinity by 10-fold compared to (R)-enantiomers .

Dynamic Stereochemical Effects : Racemization under basic conditions (e.g., Et₃N) may occur during coupling reactions. Monitor via polarimetry or circular dichroism (CD) .

What are the documented contradictions in the compound’s reported biological activities, and how can they be addressed?

Advanced Research Question

Antimicrobial vs. Cytotoxicity Data : Some studies report antibacterial activity (e.g., against K. pneumoniae ), while others note cytotoxicity in mammalian cells. Use isogenic bacterial/human cell line pairs (e.g., HEK293 vs. K. pneumoniae) to clarify selectivity .

PROTAC Efficacy Variability : Discrepancies in degradation efficiency may stem from linker length or E3 ligase compatibility. Systematic SAR using truncated analogues identifies optimal spacer regions .

In Vivo vs. In Vitro Results : Poor oral bioavailability in rodent models (e.g., low Cmax) contrasts with in vitro potency. Prodrug strategies (e.g., esterification of the carbamate) improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.